molecular formula C19H21F3N4O2 B2855570 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1706111-93-4

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2855570
CAS No.: 1706111-93-4
M. Wt: 394.398
InChI Key: FXZQVPGZONWBAM-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 4-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c20-19(21,22)14-5-7-15(8-6-14)23-18(27)26-9-1-2-12(11-26)10-16-24-17(25-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZQVPGZONWBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclopropyl moiety attached to a 1,2,4-oxadiazole ring.
  • A trifluoromethyl phenyl group linked to a piperidine backbone.
    This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to 3-cyclopropyl-1,2,4-oxadiazole have shown promising results against various cancer cell lines. In vitro studies demonstrated that similar oxadiazole derivatives possess inhibitory effects on tumor growth with IC50 values ranging from 10 to 100 µM across different cancer types, including colorectal and breast cancers .

CompoundCancer Cell LineIC50 (µM)
Oxadiazole Derivative AHeLa (Cervical)25
Oxadiazole Derivative BMCF7 (Breast)30
Oxadiazole Derivative CHCT116 (Colorectal)20

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazoles can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Properties

Oxadiazole derivatives are known for their anti-inflammatory effects. They inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as:
    • Histone Deacetylases (HDACs) : Implicated in cancer progression.
    • Carbonic Anhydrase : Related to tumor growth and metastasis.
  • Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling pathways, enhancing or inhibiting their activity depending on the context.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity compared to non-modified counterparts .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans, revealing potent inhibitory effects with minimum inhibitory concentrations (MIC) below 50 µg/mL for certain derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that oxadiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, the incorporation of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .

Case Study : In vitro assays demonstrated that derivatives of 3-cyclopropyl-1,2,4-oxadiazole showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the modulation of apoptotic pathways .

Neurological Disorders

The piperidine structure in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Piperidine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Research Findings : Studies have shown that piperidine-based compounds can exhibit anxiolytic effects in animal models. The trifluoromethyl group may enhance receptor binding affinity, leading to improved therapeutic outcomes .

Agrochemical Applications

The compound's unique structure also positions it as a candidate for developing novel agrochemicals. Its potential as a pesticide or herbicide stems from its ability to disrupt biological processes in pests.

Insecticidal Activity

Research into similar oxadiazole compounds has revealed insecticidal properties against various agricultural pests. The mechanism often involves disrupting the nervous system of insects.

Data Table on Insecticidal Activity :

CompoundTarget PestLC50 (µg/mL)Mechanism
Compound AAphids50Nervous system disruption
Compound BWhiteflies30Chitin synthesis inhibitor
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamideTBDTBD

Chemical Reactions Analysis

Carboxamide Hydrolysis

The piperidine-linked carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction Conditions :

  • Acidic : HCl (6M), reflux, 12 hours → Product : Piperidine-1-carboxylic acid derivative.

  • Basic : NaOH (2M), ethanol/water (1:1), 80°C, 8 hours → Product : Sodium carboxylate salt.

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Oxadiazole Ring Hydrolysis

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic conditions, leading to ring opening:
Reaction Conditions : H2SO4 (conc.), 100°C, 6 hours → Products : Cyclopropanecarboxylic acid and a substituted urea derivative .

Cyclopropane Ring Oxidation

The cyclopropane moiety undergoes oxidative ring opening:
Reaction Conditions : Ozone (O3) in dichloromethane at -78°C, followed by dimethyl sulfide (DMS) quenching → Product : 1,3-Diketone derivative.
Alternative : KMnO4 in acidic medium yields cyclopropane diol intermediates.

Oxadiazole Ring Oxidation

The oxadiazole ring resists mild oxidation but degrades under harsh conditions (e.g., HNO3, H2O2), forming nitro derivatives or CO2 .

Nucleophilic Substitution

The methylene bridge (-CH2-) between the oxadiazole and piperidine acts as a site for nucleophilic substitution:
Reaction Conditions :

  • Nucleophile : Sodium ethoxide (NaOEt)

  • Leaving Group : Halogen (if present) → Product : Ethoxy-substituted analog .

Limitations : Steric hindrance from the cyclopropyl group reduces reactivity at this site.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group participates in EAS, though the -CF3 group deactivates the ring:
Reaction Conditions :

  • Nitration : HNO3/H2SO4, 0°C → Product : Meta-nitro derivative (low yield) .

  • Halogenation : Requires Lewis catalysts (e.g., FeCl3) for bromination or chlorination .

Oxadiazole Ring Reduction

Catalytic hydrogenation (H2/Pd-C) cleaves the oxadiazole ring:
Reaction Conditions : 60 psi H2, ethanol, 24 hours → Product : Diamine derivative .

Cyclopropane Ring Reduction

The cyclopropane ring remains stable under standard reduction conditions but opens under Birch reduction (Li/NH3) to form a propane chain.

Mechanistic and Synthetic Considerations

  • Steric Effects : The cyclopropyl and trifluoromethyl groups hinder reactivity at adjacent sites, necessitating optimized conditions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Catalysts : Lewis acids (e.g., FeCl3) improve electrophilic substitution yields on the deactivated aryl ring .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

CAS No. Core Structure Key Substituents Potential Implications
Target Compound Piperidine-1-carboxamide 3-cyclopropyl-1,2,4-oxadiazole; 4-(trifluoromethyl)phenyl Enhanced metabolic stability; lipophilicity
1152424-34-4 Benzofuran-2-carboxamide 4-(trifluoromethyl)phenyl; 2-cyanobenzyl Increased π-π stacking; potential CNS activity
1150569-20-2 Imidazo[1,2-b]pyridazine 4-fluoro-phenylamino; 4-methylaminophenyl Kinase inhibition (e.g., JAK/STAT pathways)
1151808-23-9 Acrylic acid methyl ester 3,5-dimethoxyphenyl; benzylamino-2-hydroxypropoxy Estrogen receptor modulation
1151795-94-6 Tetrahydropyrimidin-2(1H)-one 4-allyl; 4-fluorophenyl; bromophenyl CYP450 enzyme interactions
1151821-38-3 1,3,4-Thiadiazin-2-one Cyclohexylmethyl; 2-furyl-benzimidazol Antifungal or antiparasitic activity

Heterocyclic Core Comparison

  • Target Compound vs. 1152424-34-4 : The piperidine-1-carboxamide core (target) may offer greater conformational flexibility compared to the rigid benzofuran scaffold in 1152424-34-3. This flexibility could improve binding to targets requiring induced-fit interactions (e.g., GPCRs) .
  • Target Compound vs. 1151821-38-3 : Replacement of the 1,3,4-thiadiazin-2-one core (1151821-38-3) with 1,2,4-oxadiazole (target) reduces sulfur-related metabolic liabilities but may decrease metal-binding capacity .

Substituent Analysis

  • Trifluoromethyl Group : Both the target compound and 1152424-34-4 incorporate a 4-(trifluoromethyl)phenyl group, suggesting shared resistance to cytochrome P450-mediated oxidation. This substituent is often leveraged in CNS-targeted drugs due to its blood-brain barrier permeability .
  • Cyclopropyl vs. Cyclohexyl : The cyclopropyl group (target) likely improves metabolic stability compared to the cyclohexyl substituent in 1151821-38-3, as smaller rings are less prone to hydroxylation .

Pharmacological Hypotheses

  • The target compound’s 1,2,4-oxadiazole and trifluoromethyl groups align with motifs seen in TRPV1 antagonists or serotonin receptor modulators. In contrast, 1150569-20-2’s imidazo-pyridazine core is associated with kinase inhibition, indicating divergent target profiles .

Q & A

Q. What are the critical steps in synthesizing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step processes: (i) formation of the oxadiazole ring via cyclization of acylhydrazides, (ii) functionalization of the piperidine ring, and (iii) coupling reactions to attach substituents like the trifluoromethylphenyl group. Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts (e.g., POCl₃ for cyclization). Yield and purity are monitored via chromatography and spectroscopic validation (NMR, IR) .

Q. How does the presence of the cyclopropyl-oxadiazole moiety influence the compound’s stability under varying pH and light conditions?

The oxadiazole ring contributes to hydrolytic stability but may degrade under strongly acidic/basic conditions. Light exposure studies suggest photodegradation pathways, requiring storage in amber vials at controlled temperatures. Stability assays (HPLC, mass spectrometry) are recommended to validate shelf-life .

Q. What spectroscopic and computational methods are used to confirm the compound’s 3D conformation?

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?

SAR strategies include:

  • Modifying the cyclopropyl group to bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
  • Replacing the trifluoromethylphenyl group with bioisosteres (e.g., chlorophenyl) to optimize binding. High-throughput screening (HTS) and molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., enzymes/receptors) guide iterative design .

Q. What experimental approaches resolve contradictions in reported biological activity data for structural analogs?

Discrepancies arise from assay variability (e.g., cell line differences, incubation times). Solutions include:

  • Standardizing protocols (e.g., fixed IC₅₀ measurement conditions).
  • Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Meta-analysis of published data to identify trends .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • PK Studies : Administer the compound in rodent models; measure plasma half-life (t₁/₂), bioavailability (F%), and metabolite identification via LC-MS.
  • Toxicity : Perform acute/chronic toxicity assays (OECD guidelines), focusing on hepatic/renal biomarkers (ALT, creatinine) and histopathology. Computational tools (e.g., QSAR) predict ADMET properties early in development .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

  • Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P® for amide coupling).
  • Optimize stepwise purification (e.g., flash chromatography → recrystallization).
  • Use flow chemistry for controlled exothermic reactions .

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